molecular formula C19H40O2S B14600753 2-(Heptadecane-1-sulfinyl)ethan-1-ol CAS No. 58840-41-8

2-(Heptadecane-1-sulfinyl)ethan-1-ol

Cat. No.: B14600753
CAS No.: 58840-41-8
M. Wt: 332.6 g/mol
InChI Key: ULSXUWGAUIIZNU-UHFFFAOYSA-N
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Description

2-(Heptadecane-1-sulfinyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a long aliphatic chain with a sulfinyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadecane-1-sulfinyl)ethan-1-ol typically involves the reaction of heptadecane-1-sulfinyl chloride with ethanol in the presence of a base. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Heptadecane-1-sulfinyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of heptadecane-1-sulfonyl ethanone.

    Reduction: Formation of heptadecane-1-sulfanyl ethanol.

    Substitution: Formation of various substituted ethanols depending on the reagent used.

Scientific Research Applications

2-(Heptadecane-1-sulfinyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Heptadecane-1-sulfinyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-1-ol: A long-chain primary fatty alcohol.

    Heptadecane-1-sulfonyl ethanol: A similar compound with a sulfonyl group instead of a sulfinyl group.

Uniqueness

2-(Heptadecane-1-sulfinyl)ethan-1-ol is unique due to the presence of both a sulfinyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

58840-41-8

Molecular Formula

C19H40O2S

Molecular Weight

332.6 g/mol

IUPAC Name

2-heptadecylsulfinylethanol

InChI

InChI=1S/C19H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22(21)19-17-20/h20H,2-19H2,1H3

InChI Key

ULSXUWGAUIIZNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCS(=O)CCO

Origin of Product

United States

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